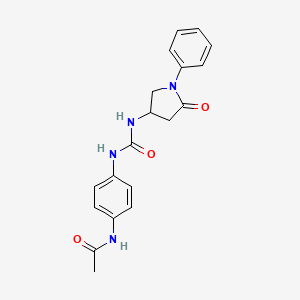

N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide involves several steps. One common method includes the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

This compound has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its potential anticancer properties, with research indicating its ability to inhibit specific molecular targets and pathways involved in cancer cell proliferation . Additionally, it has been explored for its antibacterial and antiviral activities, making it a promising candidate for drug development .

Mecanismo De Acción

The mechanism of action of N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the insulin-like growth factor 1 receptor (IGF1R), which plays a crucial role in cancer cell growth and survival . The compound’s binding to IGF1R involves multiple hydrogen bonds, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival .

Comparación Con Compuestos Similares

N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide can be compared with other similar compounds, such as ureido-substituted 4-phenylthiazole derivatives. These compounds also exhibit potent anticancer properties and target similar molecular pathways . this compound is unique in its specific structural features and binding interactions, which contribute to its distinct biological activities .

Actividad Biológica

N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide, with CAS number 894010-29-8, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O3 |

| Molecular Weight | 352.4 g/mol |

| Structure | Chemical Structure |

This compound is believed to exert its biological effects primarily through the inhibition of specific molecular targets involved in cancer cell proliferation. Notably, it has been shown to inhibit the insulin-like growth factor 1 receptor (IGF1R), a key player in tumor growth and survival pathways.

Anticancer Properties

Research has indicated that this compound possesses anticancer properties , with studies demonstrating its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been observed to induce apoptosis in human breast cancer cells by modulating signaling pathways associated with cell survival and death.

Genotoxicity Studies

Genotoxicity testing is crucial for assessing the safety profile of new compounds. In studies involving various models, including human lymphocytes, this compound exhibited minimal genotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

- In Vitro Studies : A study published in PubMed evaluated the compound's effects on different cancer cell lines, reporting significant reductions in cell viability at concentrations above 10 µM. The mechanism was linked to increased apoptosis and cell cycle arrest .

- Animal Models : In vivo studies conducted on mice demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups. The observed effects were attributed to its ability to inhibit angiogenesis and promote apoptosis in tumor cells .

- Comparative Analysis : When compared to structurally similar compounds, this compound showed enhanced potency against certain cancer types, indicating its potential as a lead compound for further drug development.

Propiedades

IUPAC Name |

N-[4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-13(24)20-14-7-9-15(10-8-14)21-19(26)22-16-11-18(25)23(12-16)17-5-3-2-4-6-17/h2-10,16H,11-12H2,1H3,(H,20,24)(H2,21,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJBUBWDCJNYMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.